

Physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-2-methoxybenzenemethanol
Cat. No.:	B1322474

[Get Quote](#)

3-Fluoro-2-methoxybenzenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluoro-2-methoxybenzenemethanol**. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogs and established principles of organic chemistry to present a predictive profile. This guide includes predicted physical and spectroscopic data, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential relevance in drug discovery. The information is structured to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. The introduction of fluorine and methoxy substituents onto the benzene ring can significantly modulate a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can influence

metabolic stability, binding affinity, and lipophilicity. The methoxy group, a hydrogen bond acceptor and electron-donating group, can also impact molecular interactions and metabolic pathways.

3-Fluoro-2-methoxybenzenemethanol is a unique isomer whose specific properties are not widely reported in the public domain. This guide aims to fill this knowledge gap by providing a detailed, albeit predictive, technical overview to facilitate further research and application of this compound.

Predicted Physicochemical Properties

The physical and chemical properties of **3-Fluoro-2-methoxybenzenemethanol** have been estimated based on data from structurally similar compounds, including other fluoro-methoxy substituted benzyl alcohols and related aromatic systems.

Table 1: Predicted Physical and Chemical Properties

Property	Predicted Value	Notes
Molecular Formula	$C_8H_9FO_2$	-
Molecular Weight	156.15 g/mol	-
Appearance	Colorless to light yellow liquid or low melting solid	Based on similar substituted benzyl alcohols.
Boiling Point	~230-250 °C (at 760 mmHg)	Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (223.6±25.0 °C).[1]
Melting Point	Not available	Likely a low melting solid or liquid at room temperature.
Density	~1.2 g/cm ³	Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (1.187±0.06 g/cm ³).[1]
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.	General solubility for substituted benzyl alcohols.
pKa	~14	Estimated based on the pKa of benzyl alcohol and the electronic effects of the substituents.

Predicted Spectroscopic Data

Spectroscopic data provides crucial information for the identification and characterization of a molecule. The following are predicted spectroscopic characteristics for **3-Fluoro-2-methoxybenzenemethanol**.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.0-7.2 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -CH ₂ -OH), δ ~3.9 (s, 3H, -OCH ₃), δ ~2.0 (br s, 1H, -OH)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~150-160 (d, ¹ JCF), δ ~140-150 (Ar-C), δ ~110-130 (Ar-CH), δ ~60-65 (-CH ₂ -OH), δ ~55-60 (-OCH ₃)
¹⁹ F NMR (CDCl ₃ , 376 MHz)	δ ~ -110 to -130 ppm
IR Spectroscopy (neat)	3400-3200 cm ⁻¹ (O-H stretch, broad), 3100-3000 cm ⁻¹ (Ar C-H stretch), 2950-2850 cm ⁻¹ (Aliphatic C-H stretch), 1600-1450 cm ⁻¹ (Ar C=C stretch), 1250-1000 cm ⁻¹ (C-O stretch), 1100-1000 cm ⁻¹ (C-F stretch)
Mass Spectrometry (EI)	m/z (%): 156 (M ⁺), 139, 125, 111, 97, 77

Synthesis Protocol

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

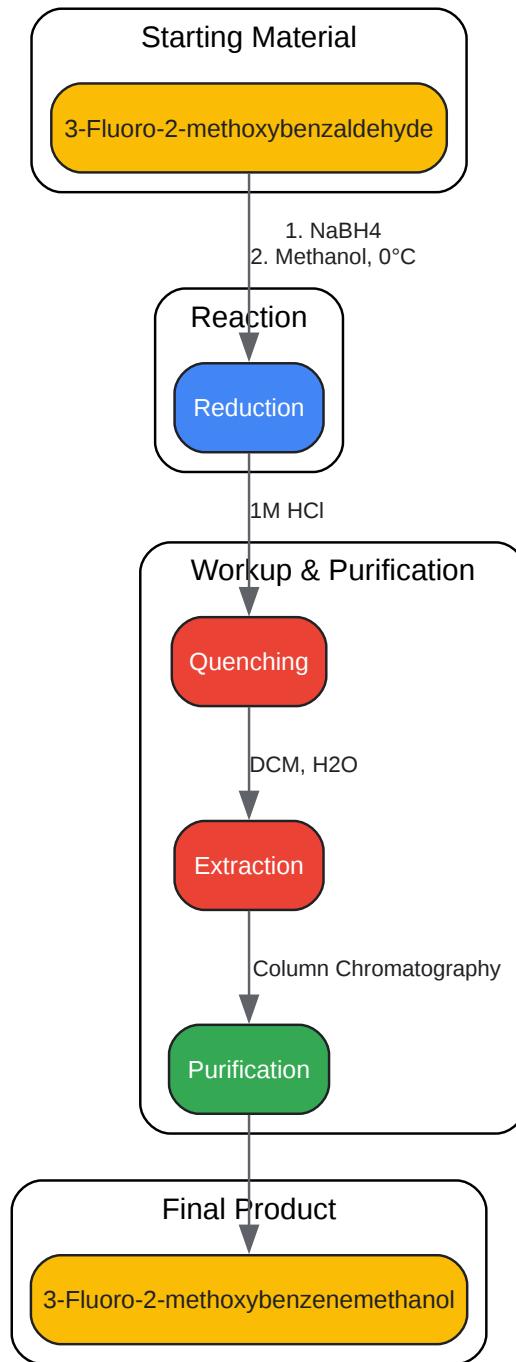
Synthesis of 3-Fluoro-2-methoxybenzenemethanol from 3-Fluoro-2-methoxybenzaldehyde

This protocol details the reduction of 3-fluoro-2-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

- 3-Fluoro-2-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)

- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator


Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath with stirring.
- **Reduction:** Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

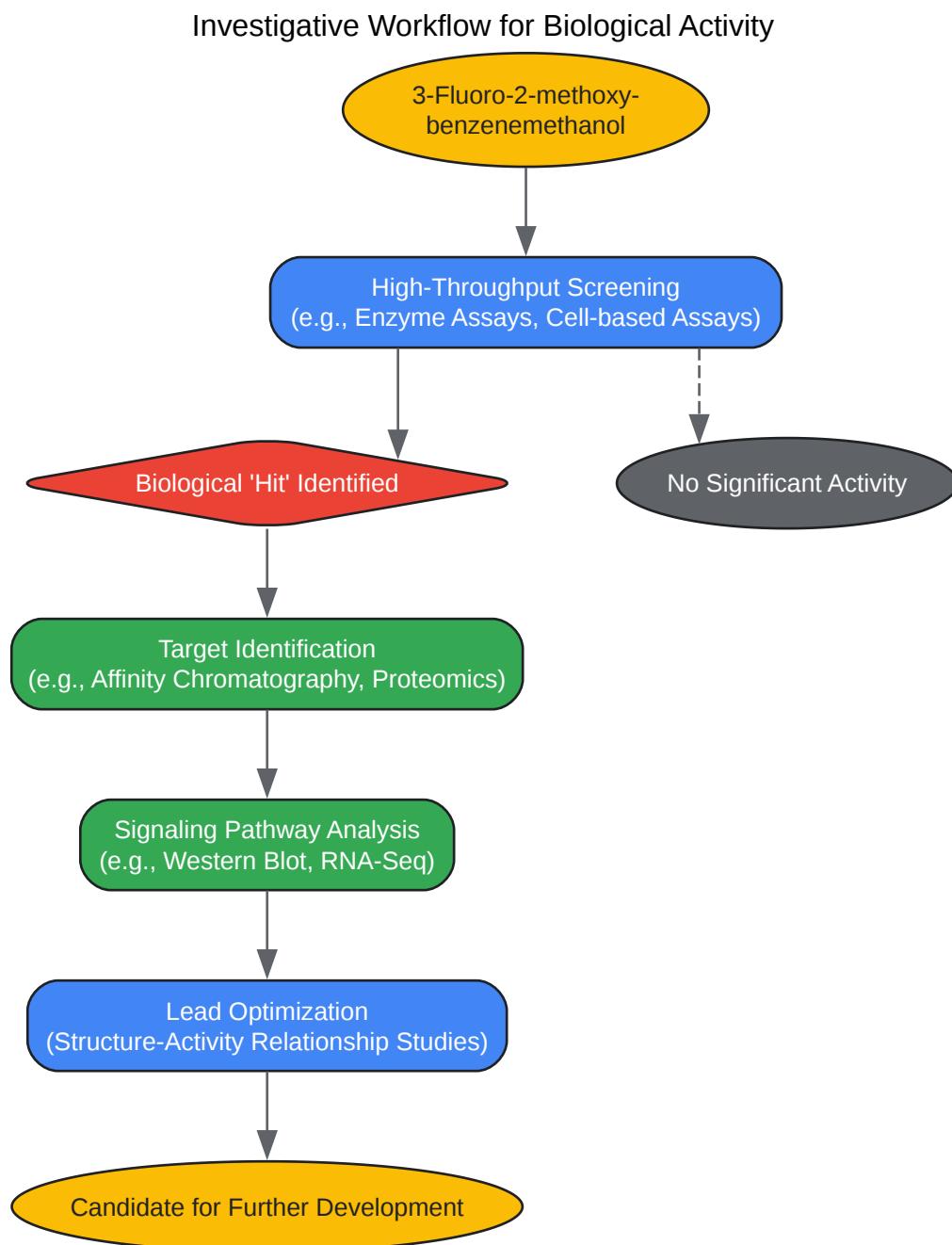
- **Washing:** Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Fluoro-2-methoxybenzenemethanol**.
- **Purification:** If necessary, purify the crude product by flash column chromatography on silica gel.

Diagram 1: Synthetic Workflow

Synthesis of 3-Fluoro-2-methoxybenzenemethanol

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Fluoro-2-methoxybenzenemethanol**.


Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for **3-Fluoro-2-methoxybenzenemethanol**, the structural motifs present suggest potential areas of interest for future research.

Fluorinated organic molecules are of significant interest in drug discovery.^[2] The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate cell membrane permeability.

Benzyl alcohol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties. The specific substitution pattern of a fluorine and a methoxy group can fine-tune these activities.

Diagram 2: Potential Research Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating biological activity.

Safety and Handling

As with any chemical compound, **3-Fluoro-2-methoxybenzenemethanol** should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physical and chemical properties of **3-Fluoro-2-methoxybenzenemethanol**. By compiling and analyzing data from related compounds, this document offers valuable insights for researchers interested in the synthesis and application of this novel molecule. The provided synthetic protocol offers a practical starting point for its preparation, and the discussion on potential biological significance highlights promising avenues for future investigation. Further experimental validation of the predicted data is essential to fully elucidate the characteristics of this compound and unlock its potential in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 157068-03-6 CAS MSDS (4-FLUORO-2-METHOXYBENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322474#physical-and-chemical-properties-of-3-fluoro-2-methoxybenzenemethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com